Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a sulfone-containing heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl carboxylate ester at position 3, and a benzamido group at position 2. The benzamido moiety is further functionalized with a 3,5-dimethylpiperidinyl sulfonyl group. This structural complexity positions the compound within a broader class of sulfonamide derivatives, which are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S2/c1-6-30-23(27)20-16(4)17(5)31-22(20)24-21(26)18-7-9-19(10-8-18)32(28,29)25-12-14(2)11-15(3)13-25/h7-10,14-15H,6,11-13H2,1-5H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAWZQJWTMPYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a thiophene ring, piperidine moiety, and an amide bond. Its molecular formula is C19H26N2O4S, and it has a molecular weight of 378.55 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, a derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism involved the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.
Neuroprotective Effects
Research suggests that the piperidine component may contribute to neuroprotective effects, potentially offering benefits in neurodegenerative diseases. Animal models have shown that treatment with this compound leads to reduced neuronal damage and improved cognitive functions in conditions like Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission.
- Oxidative Stress Reduction : Similar compounds have been noted for their antioxidant properties, which could mitigate oxidative stress in cells.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of related compounds on human breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth with an IC50 value of 12 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Study 2: Neuroprotection
In a rodent model of Alzheimer's disease, treatment with the compound resulted in a significant decrease in amyloid-beta plaque formation and improved memory performance on cognitive tests compared to untreated controls . This suggests potential therapeutic applications in neurodegenerative disorders.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
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Neurological Disorders :
- The piperidine structure is often associated with compounds that exhibit activity on the central nervous system. Research indicates that similar compounds can act as modulators of neurotransmitter systems, particularly serotonin and dopamine receptors .
- A study on sulfonamide derivatives demonstrated their potential as inhibitors for monoamine transporters, which are critical in the treatment of depression and anxiety disorders .
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Anti-inflammatory Activity :
- Compounds containing sulfonamide groups have been evaluated for anti-inflammatory properties. Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate could be hypothesized to exhibit similar effects due to the presence of both sulfonamide and thiophene moieties, which are known to modulate inflammatory pathways .
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Anticancer Potential :
- Recent studies have explored the synthesis of hybrid compounds that incorporate sulfonamide structures for anticancer applications. The design of such compounds often aims to enhance cytotoxicity against various cancer cell lines . The specific structural features of this compound may offer similar opportunities.
Table 1: Summary of Biological Activities
Case Study: Synthesis and Evaluation
A recent study synthesized various piperidine-sulfonamide derivatives and evaluated their biological activities. The results indicated that modifications to the piperidine ring influenced the binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants . This highlights the potential role of this compound in similar therapeutic contexts.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other sulfonamide-thiophene hybrids, but key differences influence its activity and synthesis:
Key Observations :
- Core Heterocycle : Unlike tetrahydrobenzo[b]thiophene derivatives , the target compound’s 4,5-dimethylthiophene core may confer greater metabolic stability due to reduced ring flexibility.
- Electron-Withdrawing Groups: The ethyl carboxylate at position 3 contrasts with cyanoacetamido or acrylate groups in analogues, altering electronic distribution and solubility .
Hypothesized Bioactivity
While specific data for the target compound is absent, sulfonamide-thiophene hybrids exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC ≤ 8 µg/mL) and anti-inflammatory effects (e.g., COX-2 inhibition IC₅₀ ~ 0.2 µM) .
Physicochemical Properties
The higher LogP of the target compound compared to cyanoacetamido-thiophenes suggests improved lipid membrane penetration but reduced aqueous solubility.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a sulfonamide-functionalized benzoyl chloride to a thiophene-carboxylate precursor. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions (e.g., DMF or DCM) at 0–25°C .
- Sulfonylation : Introduce the 3,5-dimethylpiperidinyl-sulfonyl group via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and controlled heating (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. HPLC monitoring ensures >95% purity .
- Critical Factors : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly impact yield (reported 45–70%) and byproduct formation .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., sulfonamide protons at δ 3.1–3.5 ppm, ester carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₃₁N₃O₅S₂: ~530.15 Da) .
- Infrared Spectroscopy (IR) : Peaks at 1670 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) confirm key groups .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectral data?
- Methodological Answer :
- Cross-Validation : Use X-ray crystallography (e.g., single-crystal analysis) to resolve ambiguities in NMR assignments, as demonstrated for analogous thiophene derivatives .
- 2D NMR Techniques : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton correlations, especially for overlapping signals in aromatic/heterocyclic regions .
- Density Functional Theory (DFT) : Compare computed chemical shifts (using B3LYP/6-31G* basis sets) with experimental NMR data to validate conformational preferences .
Q. What strategies are employed to study structure-activity relationships (SAR) in medicinal chemistry applications?
- Methodological Answer :
- Functional Group Modification :
- Replace the 3,5-dimethylpiperidinyl-sulfonyl group with other sulfonamides (e.g., morpholine, pyrrolidine) to assess target affinity .
- Modify the ethyl ester to a free carboxylic acid or amide to study solubility and membrane permeability .
- Biological Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) to quantify intracellular accumulation in cancer cell lines .
Q. How can hazardous intermediates be safely managed during synthesis?
- Methodological Answer :
- Risk Mitigation :
- Sulfonyl Chloride Handling : Use Schlenk lines for moisture-sensitive reactions and scrubbers to neutralize HCl vapors .
- Waste Disposal : Quench reactive intermediates (e.g., excess thionyl chloride) with ice-cold sodium bicarbonate before disposal .
- Real-Time Monitoring : In-line FTIR or Raman spectroscopy detects exothermic events during sulfonylation, preventing thermal runaway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
